molecular formula C6H11N3O B13060127 N-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-amine

N-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-amine

Cat. No.: B13060127
M. Wt: 141.17 g/mol
InChI Key: BWTZFLPOUJNECI-UHFFFAOYSA-N
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Description

N-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-amine is an organic compound with the molecular formula C6H11N3O It features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1,2,4-oxadiazole with N-methylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as toluene or ethanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted amines .

Scientific Research Applications

N-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,2,4-oxadiazole derivatives, such as:

Uniqueness

N-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N-methyl group and the 3-methyl substitution on the oxadiazole ring can influence its reactivity and interactions with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

N-methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine

InChI

InChI=1S/C6H11N3O/c1-5-8-6(10-9-5)3-4-7-2/h7H,3-4H2,1-2H3

InChI Key

BWTZFLPOUJNECI-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)CCNC

Origin of Product

United States

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